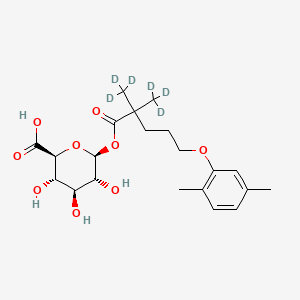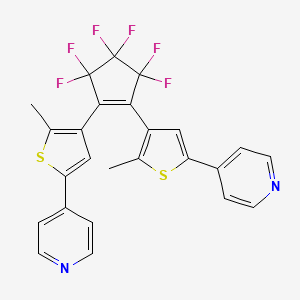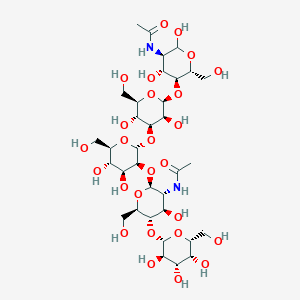
Gal(b1-4)GlcNAc(b1-2)Man(a1-3)Man(b1-4)GlcNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a complex oligosaccharide. This compound is composed of multiple sugar units linked together through glycosidic bonds. It is often found in various biological systems and plays a crucial role in cellular recognition and signaling processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups are used to selectively block hydroxyl groups that are not involved in the glycosylation reaction.
Glycosylation: Formation of glycosidic bonds between sugar units using glycosyl donors and acceptors. Common reagents include trichloroacetimidates and thioglycosides.
Deprotection: Removal of protecting groups to yield the final oligosaccharide.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis due to its high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for extensive protection and deprotection steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups within the sugar units to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, leading to the formation of different glycosidic linkages.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Glycosyl donors like trichloroacetimidates and thioglycosides are used under acidic or basic conditions.
Major Products
The major products of these reactions include various derivatives of the original oligosaccharide, such as oxidized or reduced forms, and oligosaccharides with different glycosidic linkages.
Applications De Recherche Scientifique
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool in studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycosylated products, such as bioactive compounds and functional foods.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The precise mechanism involves the binding of the oligosaccharide to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
Uniqueness
The uniqueness of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose lies in its specific glycosidic linkages and the presence of acetylamino groups. These structural features confer unique biological activities and make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C34H58N2O26 |
|---|---|
Poids moléculaire |
910.8 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(42)35-15-20(47)26(13(6-40)54-30(15)53)60-33-25(52)28(19(46)12(5-39)56-33)61-34-29(23(50)18(45)11(4-38)57-34)62-31-16(36-9(2)43)21(48)27(14(7-41)58-31)59-32-24(51)22(49)17(44)10(3-37)55-32/h10-34,37-41,44-53H,3-7H2,1-2H3,(H,35,42)(H,36,43)/t10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22+,23+,24-,25+,26-,27-,28+,29+,30?,31+,32+,33+,34-/m1/s1 |
Clé InChI |
OCSOBSUUWBKZDH-IOJVFWHYSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)NC(=O)C)O)CO)CO)O)CO)O)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)

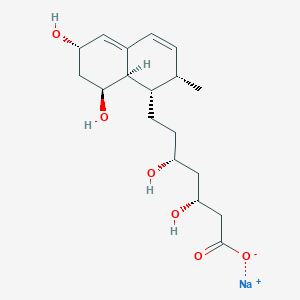

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
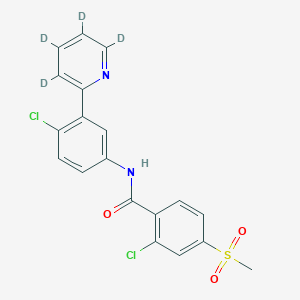
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
